1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde
Description
1-(Naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde is an indole derivative featuring a naphthalene moiety attached via a methylene bridge to the indole nitrogen (position 1) and a carbaldehyde group at position 2. Its molecular formula is C₂₀H₁₅NO, with a molecular weight of 285.34 g/mol . This compound is of interest in medicinal chemistry and materials science due to its structural versatility.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)indole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c22-14-17-13-21(20-11-4-3-10-19(17)20)12-16-8-5-7-15-6-1-2-9-18(15)16/h1-11,13-14H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIPHJOFFJPRLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=C(C4=CC=CC=C43)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80976299 | |
| Record name | 1-[(Naphthalen-1-yl)methyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6083-12-1 | |
| Record name | 1-[(Naphthalen-1-yl)methyl]-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80976299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene and indole derivatives.
Friedel-Crafts Alkylation: Naphthalene undergoes Friedel-Crafts alkylation with an appropriate alkyl halide to introduce the naphthalen-1-ylmethyl group.
Formylation: The resulting naphthalen-1-ylmethyl derivative is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the aldehyde group at the third position of the indole ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Reaction Conditions
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Reagents : 1H-indole-3-carbaldehyde, naphthalenyl methyl halide (e.g., benzyl chloride), and a base such as potassium carbonate.
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Solvent : N,N-dimethylformamide (DMF) is commonly used.
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Temperature : The reaction is usually refluxed for several hours.
Yield and Purification
The yield of this synthesis can reach up to 93%, with the product being a white solid that can be purified through recrystallization from ethanol or DMF .
Deformylation
Deformylation of this compound can be achieved using anthranilamide in the presence of solid acid catalysts, leading to various derivatives that may exhibit different biological activities.
Nitration
Nitration reactions can be performed using a mixture of nitric acid and acetic acid, resulting in nitro derivatives such as 6-nitro-1H-indole-3-carbaldehyde. This reaction typically occurs at elevated temperatures (around 80 °C) for optimal yields .
Knoevenagel Condensation
Knoevenagel condensation reactions can also be conducted using this compound, where it reacts with compounds like dihydropyrimidinediones or other carbonyl compounds in the presence of acid catalysts, yielding β-unsaturated carbonyl compounds .
Oxidative Reactions
Oxidative transformations can modify the aldehyde functional group, potentially converting it into carboxylic acids or alcohols under specific conditions, which can be useful for further functionalization.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting materials for electronic devices.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active indole derivatives.
Mechanism of Action
The mechanism of action of 1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The naphthalene and indole moieties can interact with hydrophobic pockets in proteins, while the aldehyde group can form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Naphthalene Derivatives
1-(2-Naphthylmethyl)-1H-indole-3-carbaldehyde (CAS 720696-45-7)
- Structural Difference : The naphthalene group is attached at the 2-position instead of the 1-position.
- Impact : Positional isomerism may alter steric interactions and π-π stacking capabilities, influencing binding affinity in biological targets or crystallization behavior. Both isomers share identical molecular weight (285.34 g/mol) but differ in spatial arrangement .
3-NAPHTHOYLINDOLE (CAS 109555-87-5)
- Structural Difference : A naphthoyl (carbonyl-linked naphthalene) replaces the naphthylmethyl group.
- Impact : The ketone linkage introduces electron-withdrawing effects, reducing electron density on the indole ring compared to the methylene bridge. This may affect reactivity in nucleophilic additions or redox reactions .
1-Butyl-3-(1-naphthoyl)indole (CAS 208987-48-8)
Substituent Variations on the Indole Core
1-Methyl-1H-indole-3-carbaldehyde (CAS 5416-80-8)
- Structural Difference : A methyl group replaces the naphthylmethyl group.
- Impact : Reduced molecular weight (159.18 g/mol) and lipophilicity, making it more water-soluble. This simpler structure is often used as a precursor in synthesizing more complex indole derivatives .
1-[2-(Morpholin-4-yl)-ethyl]-1H-indole-3-carbaldehyde
- Structural Difference : A morpholine-containing ethyl chain replaces the naphthylmethyl group.
- Impact : The morpholine moiety enhances solubility in polar solvents and may improve bioavailability. Such derivatives are explored for anticancer activity due to their ability to interact with cellular targets like kinases .
1-Tosyl-1H-indole-3-carbaldehyde
- Structural Difference : A toluenesulfonyl (tosyl) group replaces the naphthylmethyl group.
- Impact : The strong electron-withdrawing tosyl group deactivates the indole ring, reducing electrophilic substitution reactivity. This derivative is often used as a protective intermediate in multi-step syntheses .
Halogenated and Aryl-Substituted Analogs
3-Chloro-1-methyl-1H-indole-2-carbaldehyde
- Structural Difference : Chlorine at position 2 and a methyl group at position 1.
- Impact : The chlorine atom increases electron density at position 2, directing electrophilic attacks to other positions. This compound’s reactivity profile differs significantly from the target molecule .
1-Methyl-2-(p-tolyl)-1H-indole-3-carbaldehyde (CAS 137206-91-8)
- Structural Difference : A p-tolyl (methylphenyl) group at position 2 and a methyl group at position 1.
Key Data Comparison Table
Research Findings and Implications
- Synthetic Accessibility : The target compound can be synthesized via SN2 substitution (e.g., alkylation of indole-3-carbaldehyde with naphthylmethyl halides) . However, steric hindrance from the naphthyl group may necessitate optimized reaction conditions compared to smaller substituents like methyl.
- Biological Potential: While 1-[2-(morpholin-4-yl)-ethyl]-1H-indole-3-carbaldehyde derivatives show anticancer activity against breast cancer cells , the naphthylmethyl analog’s bioactivity remains underexplored.
- Material Science Applications : The naphthalene moiety’s planar structure could facilitate applications in organic semiconductors or fluorescent probes, leveraging π-conjugation for charge transport or emission properties.
Biological Activity
1-(Naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and structure-activity relationship (SAR) studies, focusing on its antibacterial, antifungal, and anticancer properties.
Synthesis
The synthesis of this compound typically involves the condensation of naphthalene derivatives with indole-3-carbaldehyde under specific reaction conditions. The yield and purity of the compound can be optimized through various methods such as solvent selection and temperature control.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of indole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 7.80 | S. aureus |
| Indole derivative A | 12.50 | B. subtilis |
| Indole derivative B | 15.00 | C. albicans |
The minimum inhibitory concentration (MIC) values suggest that the compound exhibits potent antibacterial activity, comparable to other known antimicrobial agents .
Anticancer Activity
The anticancer potential of indole derivatives has been widely studied, with several compounds showing activity against various cancer cell lines. For instance, SAR studies indicate that modifications at specific positions on the indole ring can enhance cytotoxicity against cancer cells.
Case Study:
In a study evaluating the cytotoxic effects of various indole derivatives, it was found that this compound demonstrated significant cell growth inhibition in human cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 10.5 | MCF-7 (Breast Cancer) |
| Indole derivative C | 15.0 | HCT116 (Colon Cancer) |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of an electron-withdrawing group on the indole moiety significantly enhances biological activity. The introduction of hydrophobic groups also appears to improve membrane permeability and bioavailability, contributing to increased efficacy against microbial and cancerous cells.
Key Findings:
- Hydrophobicity: Compounds with larger hydrophobic groups exhibit improved activity.
- Electron-Withdrawing Groups: Enhancements in potency are noted when electron-withdrawing substituents are present at specific positions on the indole ring.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(naphthalen-1-ylmethyl)-1H-indole-3-carbaldehyde, and how do reaction conditions influence yield?
- Answer: The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution, where indole-3-carbaldehyde reacts with 1-(chloromethyl)naphthalene. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature (typically 80–120°C), and catalyst choice (e.g., AlCl₃ or BF₃·OEt₂). Yields vary (16–90%) depending on substituent steric effects and electronic factors . Optimizing stoichiometry and reaction time (6–24 hours) minimizes byproducts like over-alkylated derivatives .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?
- Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regiochemistry and substitution patterns, with indole C3-aldehyde protons appearing at δ 9.8–10.2 ppm and naphthyl protons as multiplet signals (δ 7.2–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves bond angles (e.g., C–C–C angles ≈ 120°) and torsional strain in the naphthyl-indole linkage . Purity (>99%) is confirmed via HPLC with UV detection at λmax ≈ 300 nm .
Q. What are the key physicochemical properties influencing its reactivity in organic synthesis?
- Answer: The aldehyde group at C3 participates in condensation reactions (e.g., formation of Schiff bases), while the naphthylmethyl group enhances π-π stacking. The compound’s LogP (~3.5) predicts moderate solubility in polar aprotic solvents. TPSA (Topological Polar Surface Area) of ~40 Ų suggests limited membrane permeability, necessitating derivatization for biological studies .
Advanced Research Questions
Q. How do electronic effects of substituents on the indole ring impact regioselectivity in cross-coupling reactions?
- Answer: Electron-withdrawing groups (e.g., –NO₂) at C5 deactivate the indole ring, directing electrophiles to C2/C4, while electron-donating groups (e.g., –OCH₃) favor C6/C6. Computational studies (DFT) show that the C3-aldehyde stabilizes transition states via resonance, but steric hindrance from the naphthylmethyl group can reduce coupling efficiency . Conflicting regioselectivity data (e.g., Suzuki vs. Heck reactions) require mechanistic validation via kinetic isotope effects .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Answer: Discrepancies in IC₅₀ values (e.g., μM vs. nM ranges) may arise from assay conditions (e.g., serum protein binding in cell-based vs. enzyme assays). Standardizing protocols (e.g., using serum-free media) and orthogonal validation (e.g., SPR for binding affinity vs. functional cAMP assays) reduce variability. Molecular dynamics simulations clarify conformational changes in target proteins induced by the compound’s rigid naphthyl group .
Q. How does the compound’s stereoelectronic profile influence its interaction with cannabinoid receptors (CB1/CB2)?
- Answer: Docking studies reveal that the naphthylmethyl group occupies a hydrophobic pocket in CB1, while the aldehyde forms hydrogen bonds with Ser383. Chirality at the methylene bridge (if present) affects binding entropy; enantiomeric pairs show 10-fold differences in Ki values. Radioligand displacement assays (using [³H]CP-55,940) and mutagenesis (e.g., K3.28A mutants) validate pharmacophore models .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for in vivo studies?
- Answer: Large-scale reactions face issues with exothermic side reactions (e.g., dimerization at the aldehyde). Asymmetric catalysis (e.g., chiral oxazaborolidines) achieves >90% ee but requires rigorous solvent drying. Process analytical technology (PAT) monitors intermediates via inline FTIR. Conflicting scalability data (batch vs. flow reactors) highlight trade-offs between throughput and enantioselectivity .
Methodological Considerations
- Data Contradiction Analysis: Cross-validate spectral data (e.g., NOESY for spatial proximity) to resolve ambiguities in regioisomer assignments .
- Experimental Design: Use fractional factorial designs to optimize multi-step syntheses, prioritizing factors like catalyst loading and temperature .
- Structure-Activity Relationship (SAR): Introduce bioisosteres (e.g., replacing naphthyl with biphenyl) to isolate contributions of lipophilicity vs. aromatic stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
